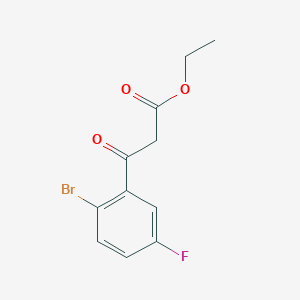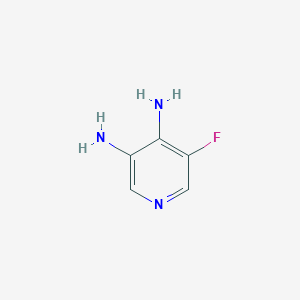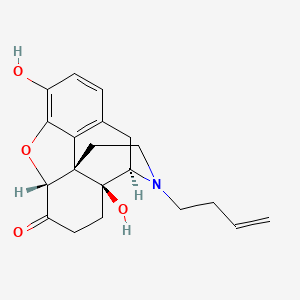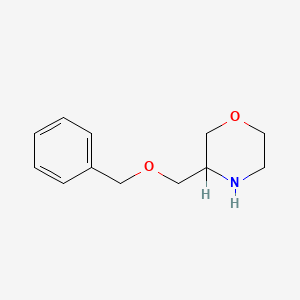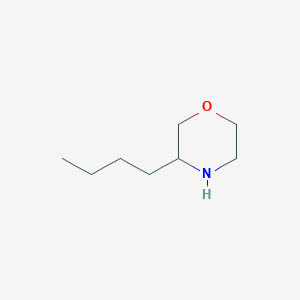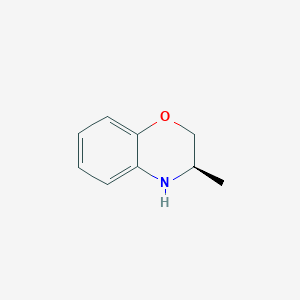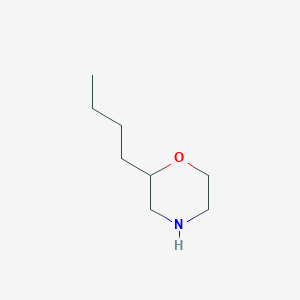![molecular formula C6H12N2O B8269928 Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis- CAS No. 138027-03-9](/img/structure/B8269928.png)
Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” is a type of heterocyclic compound . It is an important intermediate for the synthesis of various derivatives . It is also known as “cis-Octahydro-1H-pyrrolo[3,4-b]pyridine” and has the molecular formula C7H14N2 .
Synthesis Analysis
The synthesis of “Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” involves several steps. A novel synthesis method for cis-octahydropyrrolo [3,2-b]pyrrole has been described, which mainly solves the technical problems that raw materials are expensive, reaction conditions are harsh, and a large number of isomers are generated through ring closure in the conventional cis-octahydropyrrolo [3,2-b]pyrrole preparation process .Molecular Structure Analysis
The molecular structure of “Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” is characterized by a pyrrole and a pyridine ring . The molecular weight is 126.2 Da and the monoisotopic mass is 126.115700 Da .Chemical Reactions Analysis
The chemical reactions involving “Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” are complex and involve multiple steps. The enzyme selectively hydrolyses the isomer (2R,3S) providing the intermediate of formula (X), which can be divided from the mixture and isolated by solubilization with a base and reprecipitation or isolation in the presence of an acid, according to conventional methods .Physical and Chemical Properties Analysis
“Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” is a colorless to orange solid or liquid . It has a molecular weight of 126.2 Da and a monoisotopic mass of 126.115700 Da .Safety and Hazards
“Pyrrolo[3,4-b]-1,4-oxazine, octahydro-, cis-” is classified as a serious eye damage, Category 1 . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
Orientations Futures
Propriétés
Numéro CAS |
138027-03-9 |
|---|---|
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6+/m1/s1 |
Clé InChI |
UMIZTIYZNFUATK-RITPCOANSA-N |
SMILES isomérique |
C1CO[C@H]2CNC[C@H]2N1 |
SMILES canonique |
C1COC2CNCC2N1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(1,3-Benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B8269846.png)
